Didemnin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

CH3OH > 100 (mg/mL)

CHCL3 > 100 (mg/mL)

DMSO > 100 (mg/mL)

C2H5OH > 100 (mg/mL)

CH2Cl2 > 100 (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

Didemnin B and Cancer Research

Early research showed that Didemnin B has in vitro (in laboratory conditions) activity against several cancer cell lines, including melanoma, leukemia, and sarcoma []. This promising finding led to further investigation of its mechanisms of action and potential for development into a cancer therapeutic.

However, significant challenges have emerged in this area. Didemnin B is complex and expensive to isolate from natural sources. Additionally, research has shown high toxicity in animal models []. Due to these obstacles, further development of Didemnin B itself as an anti-cancer drug seems unlikely.

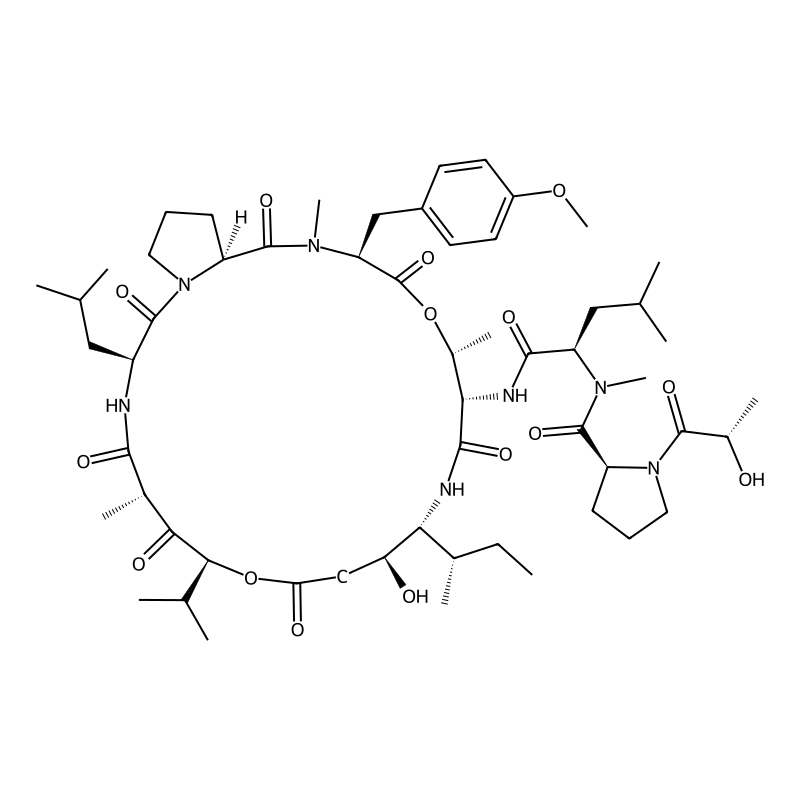

Didemnin B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It consists of a seven-amino-acid structure and exhibits potent biological activities, particularly in the realms of immunosuppression and anticancer effects. The compound has garnered attention for its ability to inhibit protein synthesis, making it a valuable candidate for therapeutic applications against various cancers and viral infections .

Didemnin B exhibits its antitumor activity through multiple mechanisms. It can induce apoptosis (programmed cell death) in cancer cells by activating caspases, enzymes that dismantle cellular components []. Additionally, it disrupts protein synthesis by inhibiting eukaryotic elongation factor 2 (eEF-2) [].

Didemnin B demonstrates potent cytotoxicity, meaning it can be toxic to cells []. Although it has undergone phase II clinical trials for various cancers [], its safety profile in humans remains unclear. Further research is necessary to determine its potential side effects and safe therapeutic dosages.

Didemnin B primarily functions through the inhibition of protein synthesis. It interacts with elongation factors in the ribosome, specifically the eukaryotic elongation factor 1 alpha (eEF1A), preventing the accommodation of aminoacyl-tRNA during translation elongation. This inhibition occurs at multiple stages, including blocking the binding of eEF2 to the ribosome and preventing translocation . The compound's mechanism involves binding to ribosomal complexes, which disrupts normal protein synthesis processes .

Didemnin B exhibits significant antiproliferative effects against a variety of tumor cell lines and viruses. Its immunosuppressive properties have been demonstrated through its ability to inhibit lymphocyte activation and blastogenesis in vitro, with an IC50 as low as 50 pg/ml in certain assays . Additionally, it has shown efficacy in inducing apoptosis in cancer cells by targeting specific cellular pathways, including those involving proteolytic enzymes and translation factors .

The synthesis of Didemnin B poses challenges due to its complex cyclic structure. Initially sourced from marine organisms, recent advances have explored biosynthetic pathways involving non-ribosomal peptide synthetases found in marine bacteria such as Tistrella mobilis. The discovery of the didemnin biosynthetic gene cluster has opened avenues for potential synthetic biology applications to produce this compound more sustainably . Chemical synthesis methods are also being developed but remain less common due to the structural complexity involved.

Didemnin B has been investigated for various therapeutic applications, particularly in oncology and virology. Its ability to inhibit protein synthesis makes it a candidate for use against cancers that are resistant to conventional therapies. Clinical trials have explored its use in treating hematological malignancies and solid tumors, although its clinical application has been limited by toxicity and variable patient responses . Additionally, it has shown promise in reducing viral loads in infections caused by coxsackievirus A21 and others .

Studies have demonstrated that Didemnin B interacts with multiple cellular targets beyond just eEF1A. It has been shown to induce apoptosis through dual inhibition mechanisms involving other proteins such as PPT1 (palmitoyl-protein thioesterase 1). These interactions highlight its multifaceted role in cellular processes and underscore the need for further research into its pharmacodynamics and potential side effects .

Didemnin B belongs to a broader class of cyclic depsipeptides that exhibit similar biological activities. Here are some notable compounds for comparison:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Dehydrodidemnin B | Marine tunicates | Anticancer, antiviral | A derivative of Didemnin B with enhanced potency |

| Plitidepsin | Marine bacteria | Anticancer | Targets eEF1A; currently under clinical evaluation |

| Ternatin-4 | Marine-derived | Inhibits protein synthesis | Different binding dynamics compared to Didemnin B |

| Aplidine | Marine tunicates | Anticancer | Similar mechanism but distinct structural features |

Didemnin B is unique due to its specific binding interactions with elongation factors and its pronounced immunosuppressive effects, differentiating it from other compounds within the same class .

Didemnin B represents a highly complex marine natural product characterized by its distinctive cyclic depsipeptide structure [1] [2]. The compound was first isolated from the Caribbean tunicate Trididemnum cyanophorum and has since been recognized as one of the most potent members of the didemnin family of marine-derived cyclic depsipeptides [1] [3].

Amino Acid Composition and Sequence Analysis

The molecular architecture of Didemnin B is defined by its molecular formula C₅₇H₈₉N₇O₁₅ with a molecular weight of 1112.4 g/mol [1] [4] [3]. The depsipeptide consists of nine distinct residues arranged in a specific sequence that forms both a macrocyclic backbone and a linear peptide tail [2] [5].

Table 1: Molecular and Physicochemical Properties of Didemnin B

| Property | Value |

|---|---|

| Molecular Formula | C₅₇H₈₉N₇O₁₅ |

| Molecular Weight (g/mol) | 1112.4 |

| CAS Number | 77327-05-0 |

| Crystal System | Orthorhombic |

| Space Group | C2221 |

| Unit Cell Parameters a (Å) | 14.990 ± 0.003 |

| Unit Cell Parameters b (Å) | 22.574 ± 0.004 |

| Unit Cell Parameters c (Å) | 41.112 ± 0.009 |

| Unit Cell Volume (ų) | 13911.7 |

| Density (g/cm³) | 1.143 (calculated) |

| Temperature (K) | 138 |

| Formula Units per Cell | 8 |

| Optical Activity [α]D (CHCl₃) | -82.0622 |

| Predicted pKa | 11.28 ± 0.70 |

| Boiling Point (°C) | 821.94 (estimate) |

| Refractive Index | 1.6910 (estimate) |

| Form | Crystalline solid |

| Color | White to off-white |

| Solubility (Acetonitrile) | 1 mg/ml |

The cyclic backbone of Didemnin B comprises six amino acid residues forming a 23-membered depsipeptide ring, while the linear peptide tail contains three additional residues [2] [5]. The complete amino acid sequence and stereochemical configuration have been thoroughly characterized through both synthetic and structural studies [6].

Table 2: Amino Acid Composition and Stereochemical Configuration

| Position | Residue | Configuration | Location |

|---|---|---|---|

| 1 | Isostatine (Ist) | (3S,4R,5S) | Cyclic backbone |

| 2 | 2-(R-hydroxyisovaleryl)propionate (Hip) | (2S,4S) | Cyclic backbone |

| 3 | Leucine (Leu) | L | Cyclic backbone |

| 4 | Proline (Pro) | L | Cyclic backbone |

| 5 | N,O-dimethyltyrosine (Me₂Tyr) | L | Cyclic backbone |

| 6 | Threonine (Thr) | L | Cyclic backbone |

| 7 | N-methyl-D-leucine (MeLeu) | D | Linear peptide |

| 8 | Proline (Pro) | L | Linear peptide |

| 9 | Lactate (Lac) | L | Linear peptide |

Isostatine Residue Configuration

A critical structural feature that distinguishes Didemnin B from initially proposed structures is the presence of an isostatine residue rather than a statine residue at position 1 [2] [5] [7]. X-ray crystallographic analysis definitively established that Didemnin B contains an isostatine residue with the absolute configuration (3S,4R,5S) [2] [7]. This correction was confirmed through total synthesis studies and represents a significant structural revision from earlier proposals [6].

The isostatine residue has the chemical structure C₂H₅CH(CH₃)CHNH₂CHOHCH₂COOH, which differs from statine by the branching pattern of the aliphatic side chain [7] [6]. This structural distinction has important implications for the molecule's three-dimensional conformation and biological activity [2].

Stereochemical Configuration and Conformational Dynamics

X-Ray Crystallography Findings

Comprehensive X-ray crystallographic analysis has provided detailed insights into the three-dimensional structure of Didemnin B [2] [5] [8]. The compound crystallizes from chloroform/benzene in the orthorhombic space group C2221, yielding high-quality structural data suitable for detailed conformational analysis [2].

Table 3: X-ray Crystallographic Parameters

| Parameter | Value |

|---|---|

| Radiation | Cu Kα |

| Resolution (Å) | Not specified |

| Agreement Factor (R) | 0.052 |

| Number of Reflections | 7699 |

| 2θ Maximum (degrees) | 150 |

| Solvent System | Chloroform/benzene |

| Solvate Composition | C₅₇H₈₉N₇O₁₅ · 1.5C₆H₆ · H₂O |

| Data Collection Temperature | 138 K |

The crystallographic studies revealed that the 23-membered depsipeptide ring adopts a highly irregular conformation that deviates significantly from typical cyclic peptide structures [2] [5]. Rather than exhibiting the antiparallel β-pleated-sheet structure commonly observed in cyclic peptides, the ring assumes a distinctive bent figure-eight configuration [2] [8].

Table 4: Structural Features from X-ray Crystallography

| Feature | Description |

|---|---|

| Depsipeptide ring size | 23-membered macrocycle |

| Ring conformation | Bent figure-eight fold |

| Transannular hydrogen bonds | 1 (Ist1-NH···O=C-Leu3) |

| Linear peptide conformation | β(II)-bend |

| Overall molecular shape | Globular character |

| Secondary structure motifs | No antiparallel β-pleated sheet |

| Key hydrogen bond (ring) | Ist1 NH to Leu3 carbonyl |

| Key hydrogen bond (linear peptide) | Leu3 NH to Thr6 carbonyl |

| Distinctive residue | Isostatine instead of statine |

The conformational stability of the depsipeptide ring is maintained by a single transannular hydrogen bond between the NH group of the isostatine residue (Ist1) and the carbonyl oxygen of leucine (Leu3) [2] [5]. This hydrogen bond plays a crucial role in stabilizing the unusual ring conformation and contributes to the overall structural rigidity of the molecule [2].

The linear peptide moiety, containing N-methylleucine and lactylproline, forms a characteristic β(II)-bend and folds back toward the cyclic backbone [2] [5]. This folding pattern gives the overall molecule a compact, globular character that distinguishes it from other cyclic peptides such as cyclosporin A [2].

Solution-State Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy studies have provided complementary insights into the solution-state conformation and dynamics of Didemnin B [9]. The NMR analysis, conducted primarily in chloroform solution, confirms that many of the structural features observed in the crystal structure are preserved in solution [9].

Table 5: Nuclear Magnetic Resonance Solution-State Characterization Data

| Parameter | Value/Description |

|---|---|

| NH Temperature Coefficient (Ist1) | < 2.0 × 10⁻³ ppm/°C |

| NH Temperature Coefficient (Leu3) | < 2.0 × 10⁻³ ppm/°C |

| NH Temperature Coefficient threshold | < 2.0 × 10⁻³ ppm/°C |

| Hydrogen bond indicator | Small values indicate H-bonding |

| Solvent for NMR analysis | Chloroform-d |

| Type II β-turn residues | Thr6, Leu7, Pro8 |

| Interproton distance constraints | 41 constraints from ROE |

| Rotating frame NOE experiments | Used for structure determination |

| Correlation time variations | Small variations at specific sites |

| Motionally restricted region | Leu3 through Thr6 segment |

The temperature coefficient analysis of NH chemical shifts provides direct evidence for hydrogen bonding interactions in solution [9]. The particularly small temperature coefficients observed for the NH groups of isostatine (Ist1) and leucine (Leu3), both less than 2.0 × 10⁻³ ppm/°C, are consistent with their involvement in stable hydrogen bonding interactions [9]. These values fall well below the typical threshold for solvent-exposed amide protons, confirming the presence of intramolecular hydrogen bonds that stabilize the molecular conformation [9].

Rotating frame nuclear Overhauser effect (ROE) experiments provided 41 interproton distance constraints that were used to calculate a family of closely related solution structures using distance geometry algorithms [9]. The NMR-derived structures show excellent agreement with the X-ray crystal structure, indicating that the solid-state and solution conformations are highly similar [9].

Analysis of ¹³C spin-lattice relaxation rates revealed small but significant variations in effective correlation times at specific sites within the molecule [9]. The data suggest that the peptide segment encompassing residues Leu3 through Thr6 experiences more restricted motion compared to other regions of the structure, consistent with this region being involved in critical hydrogen bonding interactions that stabilize the overall conformation [9].

Biosynthetic Pathways

Hybrid Nonribosomal Peptide Synthetase-Polyketide Synthase Gene Cluster Organization

The biosynthesis of Didemnin B is orchestrated by a sophisticated hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system encoded within a large biosynthetic gene cluster [10] [11]. Complete genome sequencing of Tistrella mobilis strain KA081020-065 revealed the putative didemnin biosynthetic gene cluster (did) located on the 1,126,962 base pair megaplasmid pTM3 [10].

Table 6: Biosynthetic Gene Cluster Organization

| Gene/Module | Function/Description |

|---|---|

| didA | Dimodular NRPS (priming) |

| didB | Lactate incorporation |

| didC | Monomodular NRPS (Pro) |

| didD | Trimodular NRPS (MeLeu-Thr-Ile) |

| didE | PKS (malonate extension) |

| didF-didJ | Remaining NRPS/PKS genes |

| didK | Abi family esterase (maturation) |

| Total modules | 13 modules total |

| Gene cluster size | ~55 kb |

| Organism | Tistrella mobilis |

| Location | Megaplasmid pTM3 |

The did locus encompasses eight NRPS-encoding genes and two PKS-encoding genes, spanning from didA to didJ and comprising 13 modules in total [10] [12]. The organization follows a co-linear arrangement that correlates with the predicted biosynthetic assembly of the didemnin structure, although the actual biosynthetic product differs from initial expectations [10].

Bioinformatic analysis of the gene cluster revealed that the DidB–J megasynthetase is organized to synthesize fatty acylglutamine ester derivatives designated as didemnins X and Y, rather than didemnin B directly [10]. This discovery led to the identification of an unusual post-assembly line maturation mechanism that converts these precursor molecules to the final bioactive didemnin B product [10].

The didA gene encodes a bimodular NRPS that functions iteratively to install three to four glutamine residues in the precursor molecules didemnins X and Y, respectively [10]. This iterative function represents an unusual feature in NRPS biochemistry and contributes to the structural diversity observed within the didemnin family [10].

Key Enzymatic Modifications

The biosynthesis of Didemnin B involves several critical enzymatic modifications that introduce the structural complexity characteristic of this marine natural product [13] [10] [12]. These modifications occur both during the assembly line synthesis and through post-assembly maturation processes [13] [10].

Table 7: Key Enzymatic Modifications in Biosynthesis

| Modification Type | Target Residue/Position | Enzyme Domain/Type |

|---|---|---|

| N-methylation | Leucine (position 7) | Methyltransferase (MT) |

| Epimerization | Leucine (D-configuration) | Epimerase (E) |

| Ketoreduction | Pyruvate to lactate | Ketoreductase (KR) |

| O-methylation | Tyrosine (O-methyl) | O-methyltransferase |

| Hydroxylation | Hip residue | Hydroxylase |

| Lactate formation | Terminal modification | KR domain in DidB |

| Ester hydrolysis | Prodrug activation | DidK (Abi family) |

| Iterative glutamine addition | Didemnins X and Y precursors | DidA iterative function |

The DidB adenylation domain loads pyruvate and reduces it in cis via the adjacent ketoreductase domain to generate lactate bound to the DidB thiolation domain [10] [12]. This reaction is reminiscent of similar transformations proposed in valinomycin assembly and represents a key step in introducing the lactate moiety that becomes part of the linear peptide tail [10].

The trimodular DidD NRPS assembles the Pro-N-methylleucine-Thr tetrapeptide fragment [10] [12]. The N-methylated leucine residue represents the sole D-amino acid in the didemnin B molecule, which correlates with the presence of both epimerase and methyltransferase domains residing in the leucine-specific module 5 of DidD [10].

A particularly significant discovery in didemnin biosynthesis was the identification of DidK, an Abi family transmembrane protease that functions as an esterase in the final maturation step [13] [14]. DidK catalyzes the hydrolysis of ester bonds in the precursor molecules didemnins X and Y, converting them to the mature didemnin B through a prodrug activation mechanism [13]. This enzyme represents the first Abi family protein known to participate in NRPS/PKS-derived natural product biosynthesis [13].

Eukaryotic Elongation Factor 2 (eEF-2) Inhibition

Didemnin B exerts its primary pharmacological effects through specific inhibition of eukaryotic elongation factor 2 (eEF-2), a critical protein translation factor responsible for ribosomal translocation during protein synthesis [1] [2]. The mechanism involves a complex interaction between didemnin B, eukaryotic elongation factor 1 alpha (eEF-1α), and the ribosomal complex that prevents the normal translocation step in protein elongation [1] [2].

The inhibitory mechanism demonstrates absolute dependence on eEF-1α, with didemnin B showing only weak binding affinity to eEF-1α in solution but exhibiting strong binding to ribosome-eEF-1α complexes with a dissociation constant of 4 μM [2]. This interaction pattern indicates that all three components—didemnin B, eEF-1α, and ribosomes—are required for effective inhibition of protein synthesis [2]. The compound stabilizes aminoacyl-transfer ribonucleic acid bound to the ribosomal A-site, preventing the eEF-2-dependent translocation of phenylalanyl-transfer ribonucleic acid from the A-site to the P-site [1].

Mechanistic studies using diphtheria toxin-mediated adenosine diphosphate ribosylation assays demonstrate that didemnin B blocks eEF-2 binding to pre-translocative ribosome-eEF-1α complexes [2]. The compound appears to either lock the ribosome complex in a conformation unfavorable for eEF-2 binding or physically occlude eEF-2 from accessing its binding site on the ribosome [2]. This inhibition pattern resembles the mechanism of the antibiotic kirromycin, which also traps elongation factors in active conformations, though didemnin B uniquely permits peptide bond formation while blocking subsequent translocation [1].

Research findings indicate that didemnin B stimulates eEF-1α-dependent aminoacyl-transfer ribonucleic acid binding to rabbit reticulocyte ribosomes, with eEF-1α being required for inhibition of subsequent translocation [1]. The inhibition of translocation by didemnin B can be attenuated by increasing concentrations of eEF-2, suggesting competitive interactions at the ribosomal binding sites [1]. Unlike other protein synthesis inhibitors, didemnin B does not prevent peptide bond formation or aminoacyl-transfer ribonucleic acid delivery, making its mechanism highly specific to the translocation step [1].

The eEF-2 inhibition mechanism underlies many of didemnin B's biological activities, including its antiproliferative effects observed at nanomolar concentrations [3]. Studies demonstrate that inhibition of cellular protein biosynthesis by didemnin B is sufficient to inhibit cell proliferation but not sufficient to trigger apoptosis at low concentrations, indicating that eEF-2 inhibition primarily produces cytostatic rather than cytotoxic effects [4].

Caspase-Mediated Apoptosis Induction

Didemnin B activates multiple caspase pathways to induce rapid and extensive apoptosis in susceptible cell lines, with the compound representing one of the fastest apoptosis inducers ever described [5] [6] [7]. The caspase-mediated apoptotic response occurs independently of protein synthesis inhibition, suggesting that didemnin B possesses distinct mechanisms for triggering programmed cell death [4] [8].

Human promyeloid HL-60 cells demonstrate exceptional sensitivity to didemnin B-induced apoptosis, with 100% of cells undergoing apoptosis within 140 minutes of exposure to 1 μM concentrations [7]. The apoptotic process involves activation of both caspase-1 and caspase-3, as evidenced by immunoblot analysis showing cleavage of these key proteases [9] [10]. The caspase substrate poly(adenosine diphosphate-ribose) polymerase undergoes cleavage as early as 6 hours after didemnin B exposure, indicating rapid activation of the apoptotic machinery [4] [9].

Mechanistic studies reveal that benzyloxycarbonyl-valine-alanine-aspartate-fluoromethylketone, a general caspase inhibitor, effectively inhibits didemnin B-induced apoptosis in both HL-60 and Daudi cell lines [9]. However, the caspase-3-like activity inhibitor acetyl-aspartate-glutamate-valine-aspartate-aldehyde shows no protective effect, while the caspase-1-like activity inhibitor acetyl-tyrosine-valine-alanine-aspartate-chloromethylketone provides protection in Daudi cells [9]. These findings indicate that caspases other than caspase-3 play essential roles in didemnin B-induced apoptosis [9].

The apoptotic pathway involves mitochondrial cytochrome c release, which occurs concurrently with caspase-9 release from mitochondria, genomic deoxyribonucleic acid fragmentation, and apoptotic body formation [6]. Importantly, changes in mitochondrial membrane potential and cytochrome c release are shown to be dependent on caspase activation rather than preceding it, distinguishing didemnin B's mechanism from other apoptosis inducers [6].

Research demonstrates that didemnin B selectively induces apoptosis through dual inhibition of palmitoyl-protein thioesterase 1 and eukaryotic translation elongation factor 1 alpha 1 [8]. In exceptionally sensitive cell lines such as Vaco451 colon cancer cells, didemnin B achieves 100% kill at concentrations of 247 nM or higher within 96 hours, with maximal induction of caspase activity observed within two hours of treatment [8] [11].

The apoptotic response shows cell cycle dependency, with mitotic cells being least sensitive to didemnin B, while cells become increasingly sensitive as they progress into G1 and S phases [12]. However, since cells in all phases can be killed, didemnin B cannot be considered a phase-specific agent [12]. The compound causes rapid loss of the anti-apoptotic protein Mcl-1, and selective induction of apoptosis can be reproduced by combinatorial treatment with palmitoyl-protein thioesterase 1 inhibitors and Mcl-1 inhibitors [8].

Immunosuppressive Activity at Molecular Level

Didemnin B demonstrates potent immunosuppressive activity through multiple molecular mechanisms that target both T cell activation pathways and antigen-presenting cell functions [13] [14]. The compound exhibits immunosuppressive potency approximately 10-15 times greater than cyclosporine A in human T cell response assays, with inhibitory concentrations ranging from 1-4 ng/ml for T cell proliferation [14].

The immunosuppressive mechanism involves inhibition of lymphocyte protein synthesis with an inhibitory concentration of 190 ng/ml in murine splenic mononuclear cells, while ribonucleic acid synthesis and cell viability remain unaffected [13]. Didemnin B markedly inhibits blastogenesis stimulated by concanavalin A (inhibitory concentration 50 pg/ml), lipopolysaccharide (inhibitory concentration less than 100 pg/ml), and alloantigen (inhibitory concentration less than 10 pg/ml) when added to cultures immediately after stimulation [13].

The compound's effect on alloantigen-driven proliferation is particularly pronounced, showing greater than 90% inhibition at concentrations as low as 10 pg/ml [13]. This exceptional sensitivity to alloantigen responses translates to significant in vivo immunosuppressive activity, as demonstrated in the Simonsen parental-to-F1 graft-versus-host reaction model, where treatment produces 51-71% inhibition of splenomegaly [13] [15].

Mechanistic analysis reveals that didemnin B affects both T cells and antigen-presenting cells, with the compound capable of interrupting ongoing T cell responses and blocking responsiveness to exogenous recombinant interleukin-2 [14]. Expression of interleukin-2 receptors is slightly inhibited by didemnin B treatment [14]. More significantly, the compound clearly reduces expression of major histocompatibility complex class II molecule HLA-D and adhesion molecules lymphocyte function-associated antigen-1, lymphocyte function-associated antigen-3, and intercellular adhesion molecule-1 [14].

The reduction in adhesion molecule expression provides a mechanistic explanation for the observed inhibition of cluster formation between T cells and antigen-presenting cells [14]. This effect on cell surface marker expression distinguishes didemnin B from other immunosuppressive agents such as cyclosporine A and tetranactin, which do not significantly affect expression of these molecules [14].

Research demonstrates that didemnin B can stimulate antibody production under certain conditions, with anti-sheep red blood cell hemagglutinating antibody titers increasing 4.6-fold above control levels in treated animals [15]. This paradoxical enhancement of humoral immunity may reflect the compound's complex effects on different immune cell populations and activation pathways [15].

The lymphocyte activation process shows particular sensitivity to didemnin B, as evidenced by the dramatic difference in potency when the compound is added immediately after stimulation versus at the time of thymidine labeling [13]. This temporal sensitivity suggests that early activation events are the primary targets of didemnin B's immunosuppressive activity [13].

Antiviral Target Engagement Strategies

Didemnin B exhibits broad-spectrum antiviral activity against both deoxyribonucleic acid and ribonucleic acid viruses through multiple target engagement strategies [16] [17] [18]. The compound demonstrates potent inhibition of herpes simplex virus types 1 and 2, with inhibitory concentrations of 1.0 μM for didemnin A and 0.05 μM for didemnin B against herpes simplex virus type 1 [17] [19].

The antiviral mechanism involves inhibition of viral protein synthesis rather than direct interference with viral replication machinery [18]. Studies using plaque reduction assays demonstrate that didemnin B effectively reduces viral titers of coxsackievirus A21, equine rhinovirus, parainfluenza virus 3, herpes simplex virus 1, and herpes simplex virus 2 in infected Vero cells [20] [19]. The compound shows particular efficacy against vesicular stomatitis virus, with inhibitory activity at 100 nM concentrations [21].

Research on ribonucleic acid viruses reveals that didemnin B inhibits plaque formation by Rift Valley fever virus, Junin virus, and Pichinde virus by more than 80% at effective concentrations ranging from 0.22-2.9 μg/ml [22]. The compound demonstrates differential sensitivity among different virus types, with Pichinde virus showing reduced sensitivity compared to other tested viruses [22].

In vivo antiviral efficacy studies using Rift Valley fever virus-infected mice demonstrate that didemnin B treatment at 0.25 mg/kg per day results in 90% survival rates, while lower doses of 0.20 mg/kg produce 40% survival [22]. The antiviral effect appears to be virostatic or to decrease the rate of viral pathology development, as drug-treated infected mice do not succumb until several days after therapy discontinuation [22].

Recent computational studies suggest potential activity against severe acute respiratory syndrome coronavirus 2, with molecular docking analyses indicating that didemnins A, B, and C can bind tightly to the main protease protein of the virus [23]. These findings suggest that didemnin B may inhibit viral enzymatic hydrolysis and thereby interfere with viral replication processes [23].

The antiviral activity demonstrates structure-activity relationships, with the native cyclic depsipeptide core being essential for antiviral activity [24] [19]. Modifications to the linear side-chain portion can alter antiviral potency, with some analogs such as dehydrodidemnin B showing enhanced activity compared to the parent compound [24].

Topical application studies for cutaneous herpes infections show that both didemnin A and didemnin B significantly decrease the severity of herpesvirus lesions when treatment is initiated 2 days prior to infection [17]. However, therapeutic efficacy is limited when treatment initiation is delayed until after infection, suggesting that prophylactic rather than therapeutic application may be more effective [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Stability Shelf Life

Dates

2: Hetherington AM, Sawyez CG, Sutherland BG, Robson DL, Arya R, Kelly K, Jacobs RL, Borradaile NM. Treatment with didemnin B, an elongation factor 1A inhibitor, improves hepatic lipotoxicity in obese mice. Physiol Rep. 2016 Sep;4(17). pii: e12963. doi: 10.14814/phy2.12963. PubMed PMID: 27613825; PubMed Central PMCID: PMC5027364.

3: Henne WA, Kularatne SA, Ayala-López W, Doorneweerd DD, Stinnette TW, Lu Y, Low PS. Synthesis and activity of folate conjugated didemnin B for potential treatment of inflammatory diseases. Bioorg Med Chem Lett. 2012 Jan 1;22(1):709-12. doi: 10.1016/j.bmcl.2011.10.042. Epub 2011 Oct 21. PubMed PMID: 22100311.

4: Xu Y, Kersten RD, Nam SJ, Lu L, Al-Suwailem AM, Zheng H, Fenical W, Dorrestein PC, Moore BS, Qian PY. Bacterial biosynthesis and maturation of the didemnin anti-cancer agents. J Am Chem Soc. 2012 May 23;134(20):8625-32. doi: 10.1021/ja301735a. Epub 2012 Apr 6. PubMed PMID: 22458477; PubMed Central PMCID: PMC3401512.

5: SirDeshpande BV, Toogood PL. Mechanism of protein synthesis inhibition by didemnin B in vitro. Biochemistry. 1995 Jul 18;34(28):9177-84. PubMed PMID: 7619818.

6: Tsukimoto M, Nagaoka M, Shishido Y, Fujimoto J, Nishisaka F, Matsumoto S, Harunari E, Imada C, Matsuzaki T. Bacterial production of the tunicate-derived antitumor cyclic depsipeptide didemnin B. J Nat Prod. 2011 Nov 28;74(11):2329-31. doi: 10.1021/np200543z. Epub 2011 Oct 28. PubMed PMID: 22035372.

7: Baker MA, Grubb DR, Lawen A. Didemnin B induces apoptosis in proliferating but not resting peripheral blood mononuclear cells. Apoptosis. 2002 Oct;7(5):407-12. PubMed PMID: 12207173.

8: Cain JM, Liu PY, Alberts DE, Gallion HH, Laufman L, O'Sullivan J, Weiss G, Bickers JN. Phase II trial of didemnin-B in advanced epithelial ovarian cancer. A Southwest Oncology Group study. Invest New Drugs. 1992 Apr;10(1):23-4. PubMed PMID: 1607250.

9: Beasley VR, Bruno SJ, Burner JS, Choi BW, Rinehart KL, Koritz GD, Levengood JM. Fate of tritiated didemnin B in mice: excretion and tissue concentrations after an intraperitoneal dose. Biopharm Drug Dispos. 2005 Nov;26(8):341-51. PubMed PMID: 16082719.

10: Johnson KL, Lawen A. Rapamycin inhibits didemnin B-induced apoptosis in human HL-60 cells: evidence for the possible involvement of FK506-binding protein 25. Immunol Cell Biol. 1999 Jun;77(3):242-8. PubMed PMID: 10361256.

11: Benvenuto JA, Newman RA, Bignami GS, Raybould TJ, Raber MN, Esparza L, Walters RS. Phase II clinical and pharmacological study of didemnin B in patients with metastatic breast cancer. Invest New Drugs. 1992 Jul;10(2):113-7. PubMed PMID: 1500265.

12: Meng L, Sin N, Crews CM. The antiproliferative agent didemnin B uncompetitively inhibits palmitoyl protein thioesterase. Biochemistry. 1998 Jul 21;37(29):10488-92. PubMed PMID: 9671519.

13: Crampton SL, Adams EG, Kuentzel SL, Li LH, Badiner G, Bhuyan BK. Biochemical and cellular effects of didemnins A and B. Cancer Res. 1984 May;44(5):1796-801. PubMed PMID: 6713383.

14: Li LH, Timmins LG, Wallace TL, Krueger WC, Prairie MD, Im WB. Mechanism of action of didemnin B, a depsipeptide from the sea. Cancer Lett. 1984 Jul;23(3):279-88. PubMed PMID: 6744252.

15: Chun HG, Davies B, Hoth D, Suffness M, Plowman J, Flora K, Grieshaber C, Leyland-Jones B. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent. Invest New Drugs. 1986;4(3):279-84. Review. PubMed PMID: 3546184.

16: Yuh DD, Zurcher RP, Carmichael PG, Morris RE. Efficacy of didemnin B in suppressing allograft rejection in mice and rats. Transplant Proc. 1989 Feb;21(1 Pt 1):1141-3. PubMed PMID: 2650081.

17: Tarver JE Jr, Pfizenmayer AJ, Joullié MM. Total syntheses of conformationally constrained didemnin B analogues. replacements of N,O-dimethyltyrosine with L-1,2,3,4-tetrahydroisoquinoline and L-1,2,3,4-tetrahydro-7-methoxyisoquinoline. J Org Chem. 2001 Nov 16;66(23):7575-87. PubMed PMID: 11701008.

18: Grubb DR, Ly JD, Vaillant F, Johnson KL, Lawen A. Mitochondrial cytochrome c release is caspase-dependent and does not involve mitochondrial permeability transition in didemnin B-induced apoptosis. Oncogene. 2001 Jul 5;20(30):4085-94. PubMed PMID: 11494136.

19: Hossain MB, van der Helm D, Antel J, Sheldrick GM, Sanduja SK, Weinheimer AJ. Crystal and molecular structure of didemnin B, an antiviral and cytotoxic depsipeptide. Proc Natl Acad Sci U S A. 1988 Jun;85(12):4118-22. PubMed PMID: 3380783; PubMed Central PMCID: PMC280377.

20: Raybould TJ, Grothaus PG, Simpson SB, Bignami GS, Lazo CB, Newman RA. An enzyme immunoassay for determining plasma concentrations of didemnin B. J Clin Lab Anal. 1992;6(3):136-42. PubMed PMID: 1506980.